molecular formula C8H11BrN2O2 B3021267 ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 51292-41-2

ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B3021267
CAS No.: 51292-41-2
M. Wt: 247.09 g/mol
InChI Key: VBOJPCJNZNNSHL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H11BrN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of pyrazole, followed by esterification. The reaction typically starts with the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 4-bromo-1H-pyrazole is then reacted with ethyl 2-bromoacetate under basic conditions, such as using potassium carbonate (K2CO3) in acetonitrile, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound’s interactions with molecular targets can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold in drug design and materials science .

Biological Activity

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a pyrazole derivative notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 4-position of the pyrazole ring and an ethyl ester group, significantly influences its reactivity and interactions with biological targets.

  • Molecular Formula: C₈H₁₁BrN₂O₂
  • Molecular Weight: 247.09 g/mol
  • Structural Features:
    • Presence of bromine enhances reactivity.
    • Ethyl ester group increases solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound can function as both an inhibitor and an activator , depending on the biological context:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.
  • Receptor Modulation: The compound can bind to receptor sites, altering cellular signaling pathways and gene expression.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit pathways involved in tumor growth.
  • Anti-inflammatory Effects: Its ability to modulate enzyme activity suggests potential use in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Enzyme Inhibition:
    • A study demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. IC₅₀ values were reported in the low micromolar range, indicating potent activity against COX-1 and COX-2 .
  • Cellular Signaling Modulation:
    • Research indicated that this compound affects signaling pathways related to apoptosis and cell proliferation, suggesting its role in cancer therapy .
  • Comparative Analysis:
    • Compared to structurally similar compounds like ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, the brominated version showed enhanced reactivity and biological potency due to the larger size and electronegativity of bromine .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₈H₁₁BrN₂O₂Bromine atom; enhances reactivity
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoateC₈H₁₁ClN₂O₂Chlorine atom; less reactive than bromine
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoateC₈H₁₁FN₂O₂Fluorine atom; smaller size affects reactivity
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoateC₈H₁₁IN₂O₂Iodine atom; larger size but less stable

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be standardized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-1H-pyrazole with ethyl 2-bromopropanoate under basic conditions (e.g., triethylamine in ethanol) facilitates alkylation at the pyrazole nitrogen. Optimization of solvent polarity, temperature (40–60°C), and stoichiometric ratios (1:1.2 pyrazole:alkylating agent) improves yields . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrazole ring substitution pattern and ester functionality. The 4-bromo substituent causes distinct deshielding (~8.5 ppm for pyrazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 287.0) and bromine isotopic patterns .
  • IR : Stretching frequencies for C=O (ester, ~1730 cm1^{-1}) and C-Br (~600 cm1^{-1}) confirm functional groups .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodology : Use factorial designs to test variables like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. For instance, a 23^3 factorial design evaluates interactions between variables, reducing trial runs by 50% while identifying optimal conditions (e.g., 60°C, ethanol, 1.5 eq. base) . Response surface methodology (RSM) further refines yields .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for modifying the pyrazole core?

  • Methodology : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for bromine substitution or ester hydrolysis. Tools like Gaussian or ORCA simulate electron density maps, guiding regioselective modifications (e.g., introducing substituents at the pyrazole 3- or 5-positions) . Coupling with molecular dynamics (MD) predicts solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Contradiction : Discrepancies in 1^1H NMR splitting patterns may arise from dynamic rotational isomerism of the ester group.
  • Resolution : Variable-temperature NMR (VT-NMR) at –20°C to 80°C stabilizes conformers, clarifying splitting .
  • Cross-Validation : Compare computed NMR chemical shifts (via ACD/Labs or ChemDraw) with experimental data to identify outliers .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodology : Nanofiltration membranes (e.g., polyamide, MWCO 300 Da) selectively retain unreacted pyrazole derivatives while allowing the ester product to permeate. Process parameters like transmembrane pressure (3–5 bar) and pH (neutral to avoid ester hydrolysis) are optimized using DoE .

Q. What advanced techniques analyze the compound’s reactivity in metal-catalyzed cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Monitor Suzuki-Miyaura coupling (e.g., with phenylboronic acid) via in situ IR or GC-MS to track Pd-catalyzed C-C bond formation .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Pd complexes) to identify steric effects from the bromine substituent .

Properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOJPCJNZNNSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258035
Record name Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51292-41-2
Record name Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51292-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-α-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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